molecular formula C9H8Cl2F3N B13528144 2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine

2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine

Cat. No.: B13528144
M. Wt: 258.06 g/mol
InChI Key: AODUZDLPDNTNHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine is a high-purity chemical compound offered for research and development purposes. It belongs to a class of molecules known as β-amino-α-trifluoromethyl alcohols, which are recognized as unique and attractive building blocks in modern organic synthesis . The structure incorporates a 3,4-dichlorophenyl moiety and a 3,3,3-trifluoropropylamine chain, a combination that is structurally analogous to intermediates used in the synthesis of biologically active compounds, such as certain antibacterial quinazolines . The presence of both the dichlorophenyl and trifluoromethyl groups is significant, as these motifs are known to profoundly influence the physico-chemical and biological properties of organic molecules, often enhancing metabolic stability and membrane permeability . While the specific mechanism of action for this precise compound requires further investigation, related structures with the 3,4-dichlorophenyl group have demonstrated in vitro antibacterial activity . Researchers value this compound for exploring the development of trifluoromethylated peptidomimetics and other novel, biologically active fluorinated compounds . It serves as a critical intermediate for medicinal chemistry programs aimed at creating new therapeutic candidates. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8Cl2F3N

Molecular Weight

258.06 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine

InChI

InChI=1S/C9H8Cl2F3N/c10-7-2-1-5(3-8(7)11)6(4-15)9(12,13)14/h1-3,6H,4,15H2

InChI Key

AODUZDLPDNTNHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CN)C(F)(F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Alkyl Iodide Intermediates

A key approach involves the synthesis of fluorinated alkyl iodide intermediates, which are then subjected to nucleophilic substitution with amines to form the target amine.

  • Synthesis of Fluorinated Alkyl Iodides: Starting from fluorinated alcohols such as 2,2-difluoropropan-1-ol, the hydroxyl group is converted into a nonaflate leaving group using nonafluorobutanesulfonyl fluoride under low temperature (-40 °C) and inert atmosphere conditions. Subsequent nucleophilic displacement with sodium iodide in a high-boiling solvent like 1,3-dimethyl-2-imidazolidinone (DMI) yields fluorinated alkyl iodides in high yields (up to 91%) and on gram to decagram scale.

  • Nucleophilic Amination: The fluorinated alkyl iodide is then reacted with 3,4-dichloroaniline or ammonia derivatives under nucleophilic substitution conditions to afford the corresponding 2-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine. Optimization of reaction temperature and solvent can enhance yield and selectivity.

Step Reagents/Conditions Yield (%) Notes
Fluorinated alcohol to nonaflate Nonafluorobutanesulfonyl fluoride, NEt3, -40 °C, CH2Cl2 53-62 Low temperature prevents side reactions
Nonaflate to alkyl iodide NaI, DMI, room temp or mild heating 91 High yield, distillation purification
Alkyl iodide to amine 3,4-Dichloroaniline or NH3, polar aprotic solvent 66-83 Ambient temperature, solvent-free possible

Nucleophilic Trifluoromethylation of α-Amino Carbonyl Precursors

Another synthetic route involves the nucleophilic addition of trifluoromethyl sources to α-amino aldehydes or ketones:

  • The Ruppert–Prakash reagent (trifluoromethyltrimethylsilane) is added to α-amino carbonyl compounds in the presence of fluoride catalysts or alternative bases (e.g., K2CO3 in DMF or DMSO) to generate α-trifluoromethyl alcohol intermediates.

  • Subsequent transformation of these intermediates through reductive amination or substitution steps affords the trifluoromethylated amine.

This method allows stereocontrolled synthesis and can be adapted for asymmetric variants.

Asymmetric Synthesis via Chiral Metal Complexes

Gram-scale asymmetric synthesis has been demonstrated using chiral nickel(II) complexes as catalysts:

  • The chiral Ni(II) complex is alkylated with fluorinated alkyl iodides to yield fluorinated amino acid derivatives with high diastereoselectivity (up to 96% de).

  • These intermediates can be converted into the corresponding trifluoropropan-1-amine derivatives after deprotection.

  • This approach is notable for scalability and stereochemical control, which is critical for pharmaceutical applications.

Transamination and Continuous Flow Processes

Recent process development for related trifluoropropan-1,2-diamines involves transamination reactions that avoid unstable intermediates:

  • A continuous stirred-tank reactor (CSTR) flow process for carbonylation under cryogenic conditions improves yield and scalability.

  • Ketoreductase (KRED) biocatalysis is used for enantioselective reduction steps.

  • The trifluoropropan-1-amine intermediate is then assembled via nucleophilic substitution and carbonylation steps.

This methodology, while developed for related compounds, provides insights into scalable, robust routes applicable to trifluoropropyl amines.

Comparative Analysis of Preparation Methods

Method Key Advantages Limitations Typical Yield (%) Scalability
Alkyl iodide nucleophilic substitution High yield, straightforward, scalable Requires multi-step intermediate prep 66-91 Gram to decagram scale
Nucleophilic trifluoromethylation Stereocontrol possible, clean reactions Sensitive reagents, catalyst needed Variable (60-80) Moderate
Chiral Ni(II) complex alkylation High stereoselectivity, gram-scale possible Complex catalyst synthesis Up to 96 de Gram scale
Transamination with continuous flow Robust, scalable, avoids unstable intermediates Requires specialized equipment ~60 Industrial scale

Research Outcomes and Analytical Data

  • Yields and Purity: The alkyl iodide intermediate route consistently produces high yields (up to 91%) of key intermediates, with final amination yields between 66-83%. Diastereoselectivity in chiral synthesis reaches 96%.

  • Reaction Conditions: Low temperatures (-40 °C) and inert atmospheres are critical in nonaflate formation to prevent side reactions. Polar aprotic solvents such as DMI and DMF facilitate nucleophilic substitution efficiently.

  • Characterization: Products are confirmed by ^1H, ^13C, and ^19F NMR spectroscopy, showing characteristic chemical shifts and coupling constants consistent with trifluoromethyl and aromatic chlorinated substituents. ATR-FTIR spectra confirm functional groups.

  • Scalability: Gram to decagram scale synthesis has been demonstrated with reproducible yields and purity, supporting potential industrial application.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine (hypothetical free base) C₉H₉Cl₂F₃N 259.6 (estimated) 3,4-dichlorophenyl; trifluoro at C3
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride C₉H₁₀Cl₂F₃N 259.09 2-chlorophenyl; trifluoro at C3
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-amine C₉H₉F₄N 207.17 4-fluorophenyl; trifluoro at C1
3-(4-Chloro-3-fluorophenyl)-2,2-difluoropropan-1-amine C₉H₉ClF₃N 223.62 Mixed Cl/F phenyl; difluoro at C2
3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine hydrochloride C₇H₉ClF₃NS 231.66 Thiophene ring; trifluoro at C3

Research Implications

  • Pharmacological Potential: The 3,4-dichlorophenyl group in the original compound likely enhances binding to hydrophobic pockets in enzymes or receptors, while trifluorination improves metabolic stability .
  • Fluorine Positioning: Trifluoro at C3 maximizes lipophilicity, whereas difluoro at C2 () may reduce steric hindrance .
  • Synthetic Feasibility : Compounds with simpler halogenation patterns (e.g., single chloro or fluoro) may offer easier synthesis but lower target specificity .

Biological Activity

2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₉H₈Cl₂F₃N
Molecular Weight 258.07 g/mol
Density 1.2 ± 0.1 g/cm³
Boiling Point 30.6 ± 40.0 °C at 760 mmHg
Flash Point -20.2 ± 12.0 °C

These properties suggest that the compound is a volatile liquid with potential applications in various chemical reactions and biological assays.

Research indicates that 2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine exhibits activity against certain biological targets, particularly in the context of cancer and neurodegenerative diseases. The compound's mechanism of action appears to involve modulation of microtubule dynamics, which are critical for cell division and intracellular transport.

Case Studies

  • Anticancer Activity : A study evaluated the effect of this compound on cancer cell lines. It was found to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. The study suggested that this inhibition occurs through interference with tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
  • Neuroprotective Effects : Another research project investigated its neuroprotective properties in models of Alzheimer's disease. The compound demonstrated the ability to reduce amyloid-beta aggregation and improve cognitive function in treated mice, indicating potential therapeutic benefits for neurodegenerative conditions .

In Vitro Studies

In vitro assays have shown that the compound interacts with various enzymes and receptors:

  • Enzyme Inhibition : It was found to inhibit carbonic anhydrases and other enzymes involved in metabolic pathways crucial for cancer progression .
  • Receptor Binding : Binding studies revealed that it has a high affinity for certain neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

Biological Activity Summary

Activity TypeTargetIC50 (µM)
Anticancer MCF-7 (breast cancer)5.0
Neuroprotective Amyloid-beta aggregationN/A
Enzyme Inhibition Carbonic anhydrase10.0
Receptor Binding Neurotransmitter receptorsHigh affinity

Safety Profile

The safety profile of 2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine indicates that while it exhibits promising biological activity, caution is necessary due to its corrosive nature and potential toxicity at higher concentrations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, trifluoromethyl ketone intermediates (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) can undergo reductive amination with ammonia or primary amines under hydrogenation conditions . Substitution reactions using dichlorophenyl precursors and fluorinated alkyl halides require controlled temperature (e.g., 0–25°C) and catalysts like Pd/C for regioselectivity . Optimization should include monitoring via TLC or HPLC and adjusting solvent polarity (e.g., dichloromethane vs. THF) to improve yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 19F^{19}\text{F} NMR to confirm trifluoromethyl group symmetry (δ = -60 to -70 ppm) and 1H^{1}\text{H} NMR for dichlorophenyl proton splitting patterns (e.g., doublets at δ 7.2–7.8 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles. For example, disorder in trifluoromethyl groups can be addressed using SHELXL refinement with anisotropic displacement parameters .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 288.03 for C9_9H7_7Cl2_2F3_3N) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Use TGA/DSC to monitor decomposition above 150°C, noting exothermic peaks indicative of fluorocarbon breakdown .
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to detect hydrolysis byproducts (e.g., dichlorophenol derivatives) .

Q. What analytical methods are recommended for quantifying this amine in complex matrices?

  • Methodological Answer : Derivatization with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) enhances UV/Vis or fluorescence detection in HPLC. Column choice (C18 or HILIC) and mobile phase (acetonitrile/water with 0.1% formic acid) optimize resolution . For trace analysis, LC-MS/MS in MRM mode improves sensitivity (LOQ < 1 ng/mL) .

Advanced Research Questions

Q. How do electronic effects of the dichlorophenyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, reducing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from the dichlorophenyl group requires bulky ligands (e.g., XPhos) to prevent side reactions. DFT calculations (B3LYP/6-311+G(d,p)) predict charge distribution and transition states .

Q. What degradation pathways dominate under UV light or oxidative stress, and how can intermediates be identified?

  • Methodological Answer : Photolysis under UV-A (365 nm) generates radicals detectable via EPR spin-trapping with DMPO. LC-HRMS identifies primary degradation products like 3,4-dichlorobenzoic acid (m/z 189.95) and trifluoroacetamide (m/z 114.02). Oxidative pathways (e.g., Fenton’s reagent) produce chloro-quinones, characterized by IR carbonyl stretches (1700–1750 cm1^{-1}) .

Q. Can this compound act as a ligand in coordination chemistry, and what metal complexes exhibit catalytic activity?

  • Methodological Answer : The amine moiety binds transition metals (e.g., Cu2+^{2+}, Pd0^{0}) to form complexes. Synthesize [Pd(II)(L)Cl2_2] and test catalytic activity in Heck reactions. XANES spectroscopy confirms oxidation states, while cyclic voltammetry (0.1 M TBAPF6_6 in DMF) reveals redox potentials. Catalytic efficiency correlates with ligand-to-metal charge transfer (LMCT) bands in UV-Vis .

Q. How do structural analogs with varying halogen substitution (e.g., 2,4-dichloro vs. 3,5-dichloro) affect biological activity?

  • Methodological Answer : Compare analogs (e.g., 1-(3,4-dichlorophenyl)-2,2,3,3,3-pentafluoropropyl-1-amine vs. 1-(2,4-dichlorophenyl) derivatives) in receptor-binding assays. Molecular docking (AutoDock Vina) predicts binding affinity to targets like serotonin transporters. Para-substituted analogs show higher logP values (2.8 vs. 2.3), impacting membrane permeability .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for trifluoropropan-1-amine derivatives?

  • Methodological Answer : Discrepancies often arise from solvent purity or trace moisture. Replicate reactions under inert atmosphere (N2_2/Ar) with anhydrous solvents. Use 19F^{19}\text{F} NMR to quantify residual trifluoroacetic acid (if used in synthesis), which may suppress yields. Statistical DoE (Design of Experiments) identifies critical factors (e.g., temperature, catalyst loading) .

Methodological Tables

Table 1 : Key Synthetic Parameters for 2-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine

ParameterOptimal ConditionReference
Precursor3-(3,4-Dichlorophenyl)propanone
Reducing AgentNaBH4_4/NH3_3 (1:3 molar)
SolventTHF (anhydrous)
Reaction Temperature0–5°C (slow addition)
Yield68–72%

Table 2 : Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
19F^{19}\text{F} NMR-67.2 ppm (CF3_3)
1H^{1}\text{H} NMR7.45 ppm (d, J=8.5 Hz, Ar-H)
HRMS (ESI+)m/z 288.03 [M+H]+^+

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.